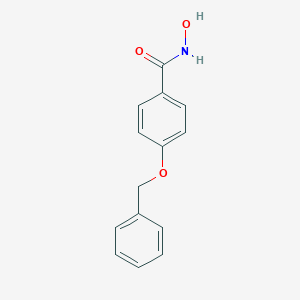
4-(Benzyloxy)-N-hydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzyloxy)-N-hydroxybenzamide, also known as BHBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BHBA belongs to the class of hydroxamic acids, which are known for their ability to inhibit enzymes that play a crucial role in various biological processes.
Mecanismo De Acción
4-(Benzyloxy)-N-hydroxybenzamide inhibits HDACs by binding to the zinc ion in the active site of the enzyme. This binding results in the inhibition of the enzyme's activity, leading to changes in gene expression. The inhibition of HDACs by this compound has been shown to lead to the activation of genes involved in apoptosis, cell cycle arrest, and differentiation, making it a potential therapeutic agent for cancer and other diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to increase insulin sensitivity and reduce blood glucose levels in animal models, making it a potential therapeutic agent for diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(Benzyloxy)-N-hydroxybenzamide has several advantages for lab experiments. It is easy to synthesize, has high purity and yield, and has been well-characterized. However, this compound has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-(Benzyloxy)-N-hydroxybenzamide. One area of research is the development of this compound analogs with improved solubility and stability. Another area of research is the investigation of this compound's potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, research on the combination of this compound with other drugs or therapies may lead to improved treatment options for cancer and other diseases.
Conclusion:
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in cancer, diabetes, and other diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been well-studied. Future research on this compound and its analogs may lead to improved treatment options for various diseases.
Métodos De Síntesis
The synthesis of 4-(Benzyloxy)-N-hydroxybenzamide involves the reaction of 4-hydroxybenzamide with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then treated with hydroxylamine hydrochloride to obtain this compound. This method has been optimized to yield high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
4-(Benzyloxy)-N-hydroxybenzamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression. Inhibition of HDACs has been shown to lead to the activation of tumor suppressor genes and the inhibition of oncogenes, making this compound a potential anti-cancer agent.
Propiedades
Fórmula molecular |
C14H13NO3 |
|---|---|
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
N-hydroxy-4-phenylmethoxybenzamide |
InChI |
InChI=1S/C14H13NO3/c16-14(15-17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9,17H,10H2,(H,15,16) |
Clave InChI |
DKQPCTOULAMBDP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NO |
SMILES canónico |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



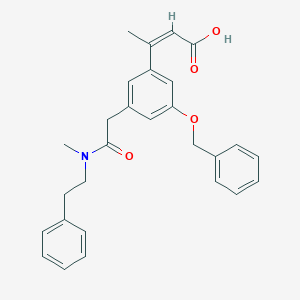
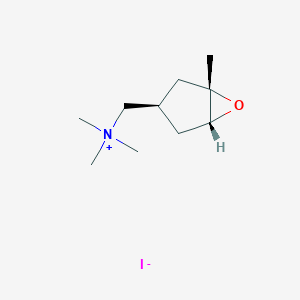
![4-[(Z,11R,12R)-11,12-dihydroxytriacont-15-enyl]-2-methyl-2H-furan-5-one](/img/structure/B221920.png)
![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)
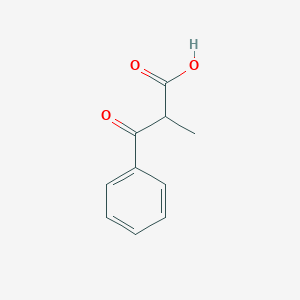
![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)
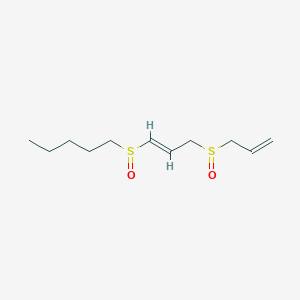
![4-[(2-Fluorobenzyl)oxy]-3-iodo-5-methoxybenzoic acid](/img/structure/B222097.png)

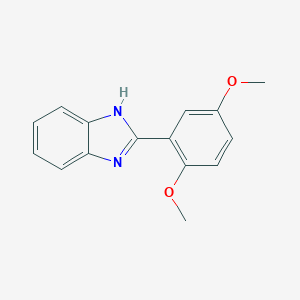
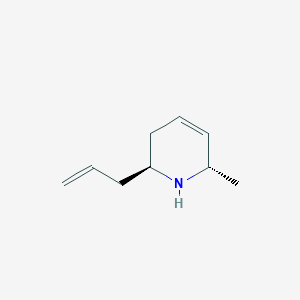
![2-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1H-benzimidazole](/img/structure/B222187.png)